3,4,5-Trifluorobenzonitrile
Overview
Description
3,4,5-Trifluorobenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring. While the provided papers do not directly discuss 3,4,5-Trifluorobenzonitrile, they do provide insights into the synthesis and properties of closely related fluorinated benzonitriles, which can be informative for understanding the chemical behavior and synthesis of 3,4,5-Trifluorobenzonitrile.
Synthesis Analysis
The synthesis of fluorinated benzonitriles, such as 3,4-difluorobenzonitrile, has been explored through various methods. One approach involves the step-by-step fluorination of 3,4-dichlorobenzonitrile, which has been shown to yield high purity products and is considered effective in managing side reactions such as polymerization and darkening . Another method includes a halogen-exchange fluorination process, where 3,4-dichlorobenzonitrile reacts with potassium fluoride to produce 3,4-difluorobenzonitrile, with 4-chloro-3-fluorobenzonitrile being a key intermediate . These methods could potentially be adapted for the synthesis of 3,4,5-Trifluorobenzonitrile by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated benzonitriles is influenced by the presence of fluorine atoms, which are highly electronegative. This can affect the electron distribution within the molecule and influence its reactivity. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene demonstrates the impact of fluorine on the molecular structure, as evidenced by the large bond angles around phosphorus atoms observed in X-ray crystallography . These structural insights are relevant when considering the molecular geometry and electronic properties of 3,4,5-Trifluorobenzonitrile.
Chemical Reactions Analysis
Fluorinated benzonitriles can participate in various chemical reactions. For example, trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations, a type of reaction that could potentially be applied to 3,4,5-Trifluorobenzonitrile to introduce alkyl groups or other substituents onto the aromatic ring . Additionally, the cyclization of 2-aryloxybenzonitriles in trifluoromethanesulfonic acid to form xanthone derivatives indicates the potential for forming heterocyclic compounds from fluorinated benzonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzonitriles are influenced by the fluorine atoms' electronegativity and the overall molecular structure. The presence of fluorine can increase the compound's stability and resistance to hydrolysis, as seen in the synthesis of xanthone-iminium triflates, where the C=N bond is resistant to hydrolysis . The electrochemical properties of fluorinated benzonitriles, such as redox potential, can also be studied to gain insights into their behavior in various chemical environments .
Scientific Research Applications
Chemical Structure and Reactivity
3,4,5-Trifluorobenzonitrile's unique structure allows for its involvement in various chemical reactions. A study by (Kiang et al., 1999) discusses how modifications to the molecular structure of 1,3,5-tris(4-ethynylbenzonitrile)benzene, which is closely related to 3,4,5-Trifluorobenzonitrile, can impact the formation of porous structures in crystals. This is indicative of the chemical reactivity of such compounds in crystal engineering.
Spectroscopic Analysis
The compound's unique fluorination pattern makes it a subject for vibrational spectroscopic analysis. (Hiremath et al., 2009) and (Mukherjee et al., 2011) both delve into the intricacies of the vibrational spectra of trifluorobenzonitriles, including 3,4,5-Trifluorobenzonitrile. These studies are crucial in understanding the electronic and geometric structure of such molecules.
Application in Polymer Solar Cells
In the field of renewable energy, trifluorobenzonitriles have shown potential. For example, (Jeong et al., 2011) investigated the use of a perfluorinated compound related to 3,4,5-Trifluorobenzonitrile as an additive in polymer solar cells, enhancing their efficiency.
Photochemical Studies
The photochemistry of substituted phenols, closely related to trifluorobenzonitriles, was explored by (Bonnichon et al., 1999). This study aids in understanding the behavior of such compounds under light exposure, which is relevant in fields like photophysics and photochemistry.
Organic Frameworks and Gas Capture
Trifluorobenzonitriles can also play a role in the creation of complex organic frameworks. (Chen et al., 2020) discusses the synthesis of an organic framework using a compound similar to 3,4,5-Trifluorobenzonitrile, which shows effectiveness in CO2 fixation and iodine capture.
Synthesis of Halogenated Compounds
The synthesis of various halogenated compounds utilizing trifluorobenzonitriles is another area of interest. (Tomažič & Hynes, 1992) describes the preparation of new 2,4-diaminoquinazolines using trifluorobenzonitriles, highlighting the compound's utility in organic synthesis.
Electrochemical Reduction
The electrochemical reduction of fluorinated benzonitriles, including 3,4,5-Trifluorobenzonitrile, has been studied by (Efremova et al., 2003). This research is significant for understanding the electrochemical properties and potential applications of these compounds.
Halogen-Exchange Fluorination
(Suzuki & Kimura, 1991) explored the synthesis of difluorobenzonitriles via halogen-exchange fluorination, a method that could be relevant for producing derivatives of 3,4,5-Trifluorobenzonitrile.
Safety And Hazards
3,4,5-Trifluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
properties
IUPAC Name |
3,4,5-trifluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKYJMGXZXJYBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344003 | |
Record name | 3,4,5-Trifluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluorobenzonitrile | |
CAS RN |
134227-45-5 | |
Record name | 3,4,5-Trifluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134227-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trifluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-Trifluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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